Chlorhydrate d'éphédrine

Vue d'ensemble

Description

Le chlorhydrate d'éphédrine est une amine sympathomimétique dérivée du genre végétal Ephedra. Il est utilisé depuis des siècles en médecine traditionnelle et est maintenant largement utilisé en médecine moderne. Le this compound est connu pour ses effets stimulants sur le système nerveux central et sa capacité à augmenter la fréquence cardiaque et la pression artérielle. Il est couramment utilisé pour traiter des affections telles que l'hypotension, l'asthme et la congestion nasale .

Applications De Recherche Scientifique

Ephedrine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.

Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.

Medicine: Used to treat hypotension, asthma, and nasal congestion.

Mécanisme D'action

Target of Action

Ephedrine hydrochloride is an alpha and beta-adrenergic agonist . It primarily targets the adrenergic receptor system , which plays a crucial role in the body’s fight-or-flight response by increasing heart rate, constricting blood vessels, and opening air passages .

Mode of Action

Ephedrine acts as both a direct and indirect sympathomimetic . As an alpha- and beta-adrenergic receptor agonist, it directly interacts with these receptors. It also indirectly influences the system by causing the release ofnorepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake, and displacing more norepinephrine from storage vesicles . This dual action leads to vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .

Biochemical Pathways

Ephedrine affects several biochemical pathways. It is part of the phenylpropanoid synthesis pathway , which contributes to the biosynthesis of alkaloids . The compound’s interaction with adrenergic receptors also influences the norepinephrine pathway , leading to various downstream effects such as increased heart rate and blood pressure .

Pharmacokinetics

Ephedrine hydrochloride exhibits good bioavailability, with approximately 85% of the drug being absorbed after oral administration . The onset of action varies depending on the route of administration: it is fast with intravenous use, takes about 20 minutes with intramuscular injection, and about an hour when taken orally . The drug has a half-life of 3 to 6 hours and is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of ephedrine’s action are primarily due to its interaction with adrenergic receptors. This interaction leads to a cascade of events, including the constriction of blood vessels, dilation of bronchial muscles, and stimulation of the heart . These effects make ephedrine useful in treating conditions like hypotension, bronchial asthma, and nasal congestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ephedrine hydrochloride. For instance, a study found that high altitude affected the ephedrine content in Ephedra plants . Soil moisture and temperature were also found to correlate with the content of ephedrine in Ephedra species . These factors could potentially influence the pharmacological action of ephedrine hydrochloride derived from these plants.

Analyse Biochimique

Biochemical Properties

Ephedrine hydrochloride acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist . It also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles . The no-polar structure of ephedrine makes this substance more liposoluble than catecholamines .

Cellular Effects

Ephedrine hydrochloride has a wide range of effects on various types of cells and cellular processes. It increases blood pressure by stimulating heart rate and cardiac output and variably increasing peripheral resistance . It causes bronchodilation due to the activation of beta-adrenergic receptors in the lungs . Ephedrine hydrochloride also decreases gastric emptying .

Molecular Mechanism

Ephedrine hydrochloride works by increasing the activity of the α and β adrenergic receptors . It is a sympathomimetic amine that directly acts as an agonist at α- and β-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons .

Dosage Effects in Animal Models

In dogs, ephedrine hydrochloride is used to treat hypotension and urinary incontinence . The dosage varies based on the condition being treated. For hypotension, the dosage is 0.05–0.2 mg/kg intravenously, and for urinary incontinence, the dosage is 1 mg/kg orally twice a day . The effects of ephedrine hydrochloride can vary with different dosages in animal models .

Metabolic Pathways

Ephedrine hydrochloride is largely unmetabolized in the body . It can be N-demethylated to norephedrine, or demethylated and deaminized to benzoic acid conjugates and 1,2-hydroxypropylbenzene .

Transport and Distribution

Given its liposoluble nature , it is likely that it can easily cross cell membranes and distribute throughout the body.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with adrenergic receptors located on the cell surface .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le chlorhydrate d'éphédrine peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'amination réductrice du phénylacétylcarbinol (PAC) avec de la méthylamine. Ce processus nécessite généralement un catalyseur tel que le palladium sur carbone et du gaz hydrogène sous haute pression . Une autre méthode implique l'utilisation de l'alpha-bromophényléthylcétone comme matière de départ, qui subit une méthylamination, une résolution, une réduction, une acylation, une acidolyse et une hydrolyse pour produire du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique souvent l'extraction de l'éphédrine de la plante Ephedra, suivie d'une modification chimique pour produire le sel chlorhydrate. Le processus d'extraction utilise généralement des solvants tels que le dichloroéthane, le benzène ou le chloroforme . L'éphédrine extraite est ensuite mise à réagir avec de l'acide chlorhydrique pour former du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'éphédrine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Substitution : L'éphédrine peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.

Principaux produits :

Oxydation : Méthcathinone

Réduction : Dérivés d'éphédrine réduits

Substitution : Dérivés d'éphédrine halogénés

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme auxiliaire chiral en synthèse asymétrique et comme réactif en synthèse organique.

Biologie : Étudié pour ses effets sur les récepteurs adrénergiques et son rôle dans la libération de neurotransmetteurs.

Médecine : Utilisé pour traiter l'hypotension, l'asthme et la congestion nasale.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme précurseur pour la synthèse d'autres composés.

5. Mécanisme d'action

Le this compound exerce ses effets en stimulant le système récepteur adrénergique. Il agit à la fois comme un sympathomimétique direct et indirect. Directement, il active les récepteurs alpha et bêta-adrénergiques. Indirectement, il provoque la libération de noradrénaline des neurones sympathiques, inhibe la recapture de la noradrénaline et déplace la noradrénaline des vésicules de stockage . Cela conduit à une activité accrue de la noradrénaline au niveau des récepteurs postsynaptiques, entraînant une vasoconstriction, une augmentation de la fréquence cardiaque et une bronchodilatation .

Composés similaires :

Pseudoéphédrine : Structure et fonction similaires, mais stéréochimie différente.

Phényléphrine : Une autre amine sympathomimétique utilisée comme décongestionnant et pour augmenter la pression artérielle.

Méthamphétamine : Structurellement similaire, mais avec un effet stimulant plus puissant sur le système nerveux central.

Unicité du this compound : Le this compound est unique en raison de sa double action en tant que sympathomimétique direct et indirect. Cela lui permet d'avoir une large gamme d'effets sur les systèmes cardiovasculaire et respiratoire, le rendant polyvalent dans les applications médicales .

Comparaison Avec Des Composés Similaires

Pseudoephedrine: Similar in structure and function but has a different stereochemistry.

Phenylephrine: Another sympathomimetic amine used as a decongestant and to increase blood pressure.

Methamphetamine: Structurally similar but with a more potent central nervous system stimulant effect.

Uniqueness of Ephedrine Hydrochloride: Ephedrine hydrochloride is unique due to its dual action as both a direct and indirect sympathomimetic. This allows it to have a broad range of effects on the cardiovascular and respiratory systems, making it versatile in medical applications .

Propriétés

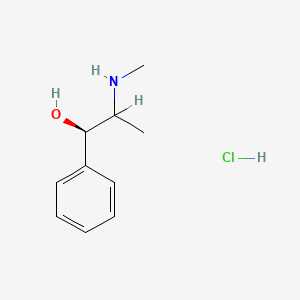

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045825 | |

| Record name | Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-98-6 | |

| Record name | (-)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ephedrine Hydrochloride [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ephedrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ephedrine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLJ6390P1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.